

1,9-Dimethyluric Acid: Technical Guide to Biomarker Utility and Analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1,9-Dimethyluric acid

CAS No.: 55441-62-8

Cat. No.: B055739

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Content Type: Technical Whitepaper Subject: **1,9-Dimethyluric Acid** (1,9-DMU) as a Prognostic Biomarker and Analytical Standard Audience: Research Scientists, Bioanalytical Chemists, and Clinical Metabolomics Professionals

Abstract

1,9-Dimethyluric acid (1,9-DMU) is a purine alkaloid derivative traditionally utilized as a stable internal standard (IS) in caffeine metabolite profiling due to its structural isomerism with endogenous methyluric acids (1,3-DMU, 1,7-DMU) and its scarcity in standard human physiology.[1][2] However, recent high-resolution metabolomic profiling has elevated 1,9-DMU from a passive analytical tool to an active prognostic biomarker. Emerging data links circulating 1,9-DMU levels to recovery trajectories in Spinal Cord Injury (SCI) and myocardial fibrosis in Atrial Fibrillation (PeAF). This guide delineates the mechanistic origin of 1,9-DMU, its clinical significance, and the requisite LC-MS/MS protocols for its rigorous quantification against isobaric interferences.

Part 1: Chemical Identity & Mechanistic Origin

The Structural Distinction

Unlike the major caffeine metabolites (1,7-dimethyluric acid and 1-methyluric acid) which result from N3- and N7-demethylation by CYP1A2, **1,9-dimethyluric acid** possesses a methyl group at the N9 position—a site rarely methylated in standard human caffeine metabolism.

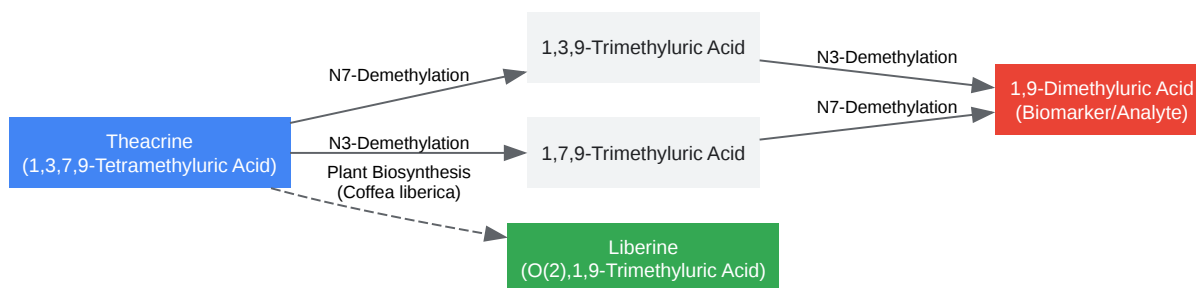
- IUPAC Name: 7,9-dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trione[1][2][3][4]
- CAS Registry: 55441-62-8[1][2][3][4][5][6]
- Molecular Formula: C₇H₈N₄O₃ (Mass: 196.16 Da)[2]
- Key Characteristic: Isobaric with 1,3-DMU, 1,7-DMU, and 3,7-DMU, requiring chromatographic resolution for accurate identification.

Metabolic Pathways: Theacrine Connection

While 1,9-DMU is often absent in the plasma of coffee drinkers (making it an ideal Internal Standard), it appears endogenously through the metabolism of Theacrine (1,3,7,9-tetramethyluric acid), a purine alkaloid found in *Camellia assamica* var. *kucha* (Kucha tea) and certain *Coffea* species (*C. liberica*).[7]

The Pathway:

- Ingestion: Theacrine is ingested via supplements or specific tea variants.
- Phase I Metabolism: CYP450 enzymes (likely CYP1A2/CYP3A4) facilitate N-demethylation.
- Formation: Removal of methyl groups at N3 and N7 positions yields **1,9-Dimethyluric Acid**.



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Figure 1: Putative metabolic pathway of Theacrine yielding **1,9-Dimethyluric acid**. Note the distinction from the standard Caffeine (1,3,7-trimethylxanthine) pathway.

Part 2: Clinical Applications & Biomarker Utility

Recent metabolomic studies have identified 1,9-DMU as a statistically significant marker in specific pathological states, challenging its status as solely an exogenous standard.

Spinal Cord Injury (SCI) Prognosis

In a pilot study utilizing ¹H-NMR spectroscopy on serum from SCI patients, 1,9-DMU was identified as a key metabolite correlated with the Spinal Cord Independence Measure (SCIM).

- Observation: Elevated serum levels of 1,9-DMU (along with 1,3,7-trimethyluric acid) were positively associated with improved functional recovery scores.
- Hypothesis: This may reflect altered purine nucleotide metabolism during neuro-regeneration or a specific dietary intake pattern (e.g., tea/supplements) that confers neuroprotection.

Cardiovascular Fibrosis (Atrial Fibrillation)

In patients with Persistent Atrial Fibrillation (PeAF), 1,9-DMU levels were found to be significantly reduced compared to controls.[8]

- Mechanism: Reduced 1,9-DMU correlated with increased myocardial fibrosis markers (e.g., TGF- β 1).
- Implication: It may serve as a negative risk marker for atrial structural remodeling.

Analytical Internal Standard (Gold Standard Use)

Due to its rarity in the general population (who primarily consume caffeine, not theacrine), 1,9-DMU remains the Internal Standard of choice for quantifying caffeine metabolites.

- Why: It behaves chromatographically similar to Paraxanthine and Theophylline but resolves distinctively, allowing for precise normalization of matrix effects in urine/plasma analysis.

Part 3: Analytical Methodology (LC-MS/MS)

To validate 1,9-DMU as a biomarker, one must separate it from its isobaric cousins (1,3-DMU and 1,7-DMU). Co-elution leads to false positives.

Experimental Protocol: High-Resolution Separation

Objective: Quantify 1,9-DMU in human plasma without interference from Caffeine metabolites.

Reagents:

- Analyte: **1,9-Dimethyluric acid** (CAS 55441-62-8).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)
- Internal Standard: 1,3,7-Trimethyluric acid-d3 (or use 1,9-DMU as IS if measuring other xanthines).
- Matrix: Plasma or Urine (deproteinized).

Workflow:

- Sample Prep: Mix 100 μ L plasma with 300 μ L cold Methanol (containing IS). Vortex 30s. Centrifuge 10 min at 14,000 x g.
- Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in Water.
- LC Configuration:
 - Column: Phenyl-Hexyl or C18 High Strength Silica (HSS) T3 (2.1 x 100 mm, 1.8 μ m).
Note: Phenyl phases often provide better selectivity for purine isomers than standard C18.
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Methanol + 0.1% Formic Acid.
 - Gradient: 0-1 min (5% B), 1-6 min (5% -> 30% B), 6-8 min (30% -> 95% B).

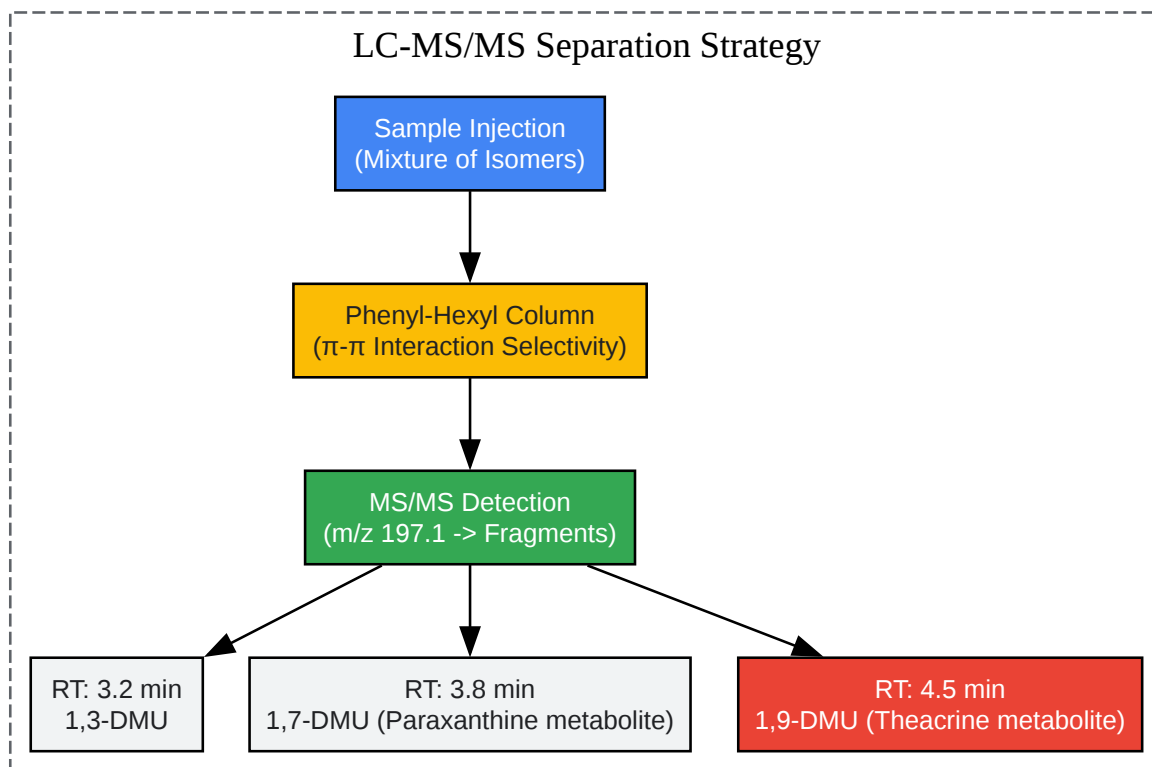
MS/MS Parameters (MRM Mode):

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)
1,9-Dimethyluric Acid	197.1 [M+H] ⁺	154.1	30	18
		111.0	30	25
1,7-Dimethyluric Acid	197.1 [M+H] ⁺	140.1	30	20

| 1,3-Dimethyluric Acid | 197.1 [M+H]⁺ | 138.1 | 30 | 22 |

Note: The fragmentation patterns differ slightly, but chromatographic retention time (RT) is the primary discriminator.

Chromatographic Logic



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Figure 2: Theoretical separation order on a Phenyl-Hexyl stationary phase. 1,9-DMU typically elutes later than 1,3- and 1,7- isomers due to differences in hydrophobicity and dipole moment.

Part 4: Validation & Quality Control

To ensure data integrity, particularly when claiming 1,9-DMU as a biomarker rather than an artifact:

- **Isomeric Purity Check:** Ensure the reference standard for 1,9-DMU does not contain traces of 1,7-DMU.
- **Retention Time Locking:** RT must be defined relative to a stable isotope standard. A shift of >0.1 min can lead to misidentification as 1,7-DMU.
- **Matrix Blanking:** Analyze "caffeine-only" urine (from subjects consuming coffee but no theacrine) to confirm the absence of 1,9-DMU, thereby validating the specificity of the peak in patient samples.

Part 5: Future Outlook

The transition of **1,9-Dimethyluric acid** from a laboratory standard to a clinical biomarker opens new avenues in Precision Medicine:

- **Neuro-Trauma:** Validating its use as a blood-based predictor of functional recovery in SCI.
- **Nutraceutical Monitoring:** Tracking compliance and metabolism in patients using Theacrine-based cognitive supplements.
- **Cardiology:** Investigating the mechanistic link between purine metabolism and atrial fibrosis.

Researchers are advised to include 1,9-DMU in targeted purine panels, not just as an internal standard, but as an analyte of interest, particularly in studies involving neurodegeneration and tissue fibrosis.

References

- BenchChem. 1,7-Dimethyluric Acid as a Potential Biomarker for Gout (Contextual Comparison). BenchChem Technical Guides.

- National Institutes of Health (NIH) - PubChem.**1,9-Dimethyluric acid** | C7H8N4O3.[1]
PubChem Compound Summary.
- University of Lethbridge / NIH. Identification of Serum Metabolites as Prognostic Biomarkers Following Spinal Cord Injury: A Pilot Study. PubMed Central.
- Frontiers in Cardiovascular Medicine. Changes in Intestinal Flora Structure and Metabolites Are Associated With Myocardial Fibrosis in Patients With Persistent Atrial Fibrillation. Frontiers.
- YMC Europe. Normal Phase HPLC Columns - Separation of Caffeine Metabolites (1,7-DMU vs 1,9-DMU). YMC Application Notes.
- FoodB. 1,3-Dimethyluric acid and Purine Metabolism. FoodB Database.
- University of Memphis. Assessment of the Drug–Drug Interaction Potential Between Theacrine and Caffeine in Humans.

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Sources

- [1. 1,9-Dimethyluric acid | C7H8N4O3 | CID 108712 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. GSRS \[gsrs.ncats.nih.gov\]](#)
- [3. CAS Common Chemistry \[commonchemistry.cas.org\]](#)
- [4. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [5. Buy Online CAS Number 55441-62-8 - TRC - 1,9-Dimethyluric Acid | LGC Standards \[lgcstandards.com\]](#)
- [6. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [7. Metabolic Relations between Methylxanthines and Methyluric Acids in Coffea L - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [8. Frontiers | Changes in Intestinal Flora Structure and Metabolites Are Associated With Myocardial Fibrosis in Patients With Persistent Atrial Fibrillation \[frontiersin.org\]](#)
- [9. Urine Metabolome: Browsing Urine Metabolites \[urinemetabolome.ca\]](#)
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